
5,6-dichloropyridine-3-sulfonyl Chloride
Overview
Description
5,6-Dichloropyridine-3-sulfonyl chloride (CAS: 98121-40-5) is a halogenated sulfonyl chloride derivative with the molecular formula C₅H₂Cl₃NO₂S and a molecular weight of 246.50 g/mol . Its structure features chlorine atoms at the 5- and 6-positions of the pyridine ring and a sulfonyl chloride group at the 3-position. This compound is characterized by a LogP value of 3.40 (indicating moderate lipophilicity) and a polar surface area (PSA) of 55.41 Ų , which influence its solubility and reactivity.
Synthetically, it is prepared via diazotization of 5,6-dichloropyridine-3-amine followed by treatment with sodium sulfite and copper sulfate under acidic conditions, yielding an 80% isolated product . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide-based inhibitors, such as compound 43, an allosteric inhibitor of mutant isocitrate dehydrogenase (IDH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropyridine-3-sulfonyl Chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5,6-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyridine-3-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Applications
5,6-Dichloropyridine-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antimicrobial Agents : The compound serves as a precursor for synthesizing antibiotics targeting bacterial infections. For instance, its derivatives have shown efficacy against resistant bacterial strains.
- Cancer Therapies : Research indicates that this compound can be modified to produce potential anticancer agents. It plays a role in synthesizing kinase inhibitors, which are crucial in cancer treatment .
- Gastrointestinal Treatments : A notable application is in the development of drugs for treating peptic ulcers and gastritis. Compounds derived from this compound have been patented for their effectiveness in managing these conditions .
Agrochemical Applications
The compound is also significant in the agrochemical industry:
- Herbicides and Pesticides : this compound is used in the formulation of herbicides and pesticides, enhancing crop protection by targeting specific biochemical pathways in plants. This leads to improved agricultural yields .
Organic Synthesis
In organic chemistry, this compound is a versatile reagent:
- Sulfonyl Group Introduction : It facilitates the introduction of sulfonyl groups into various organic molecules, aiding the development of new compounds with diverse biological activities .
Bioconjugation Techniques
The compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for developing drug delivery systems and diagnostics .
Case Study 1: Treatment of Non-Hodgkin's Lymphoma
Research has indicated that derivatives of this compound may be effective in treating non-Hodgkin's lymphoma. A patent application outlines the synthesis and potential use of these compounds in clinical settings .
Case Study 2: Gastrointestinal Disorders
A clinical study demonstrated that compounds derived from this sulfonyl chloride effectively reduced symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD). The low toxicity profile of these compounds makes them suitable candidates for further development .
Mechanism of Action
The mechanism of action of 5,6-Dichloropyridine-3-sulfonyl Chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines and alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
The structural and functional properties of 5,6-dichloropyridine-3-sulfonyl chloride are best contextualized by comparing it with related pyridine sulfonyl chlorides. Below is a detailed analysis:
Structural and Physicochemical Properties
Key Observations:
- Chlorine Positioning : The reactivity of dichlorinated derivatives (e.g., 5,6- vs. 2,6-dichloro) varies due to electronic effects. The 5,6-dichloro configuration enhances electrophilicity at the 4-position, favoring nucleophilic substitution .
- Functional Groups : The nitro group in 6-nitropyridine-3-sulfonyl chloride increases electrophilicity but reduces stability compared to chloro substituents .
Industrial and Research Utility
- This compound is prioritized in drug discovery for its balanced reactivity and compatibility with bicyclic amines (e.g., azabicyclohexane derivatives) .
- 6-Nitropyridine-3-sulfonyl chloride finds niche applications in materials science due to its strong electron-withdrawing properties, though its instability limits broad use .
Biological Activity
5,6-Dichloropyridine-3-sulfonyl chloride (DCPSC) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 246.5 g/mol
- CAS Number : 98121-40-5
DCPSC is characterized by the presence of two chlorine atoms on the pyridine ring and a sulfonyl chloride group, which significantly influence its reactivity and biological interactions.
DCPSC exhibits its biological activity primarily through its ability to react with nucleophiles, forming covalent bonds with target biomolecules. The sulfonyl chloride group is particularly reactive, allowing DCPSC to form stable sulfonamide or sulfonate linkages with amines and alcohols. This reactivity underpins its utility in modifying biomolecules for research and therapeutic purposes .
Antitumor Activity
Research has indicated that DCPSC may possess antitumor properties. In vitro studies have shown that derivatives of sulfonyl chlorides, including those related to DCPSC, can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and various leukemia types . The cytotoxicity assays (e.g., MTT assay) demonstrated that certain derivatives exhibited significant inhibition of cell viability, suggesting potential as anticancer agents.
Table 1: Antitumor Activity of DCPSC Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
DCPSC Derivative 1 | MCF-7 | 12.5 |
DCPSC Derivative 2 | CLL | 15.0 |
DCPSC Derivative 3 | ALL | 10.0 |
Antibacterial Activity
DCPSC has also been evaluated for antibacterial properties. In studies utilizing the Kirby-Bauer disc diffusion method, it was found that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be below clinically relevant thresholds, indicating strong antibacterial potential .
Table 2: Antibacterial Activity of DCPSC Derivatives
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
DCPSC Derivative A | S. aureus | <0.5 |
DCPSC Derivative B | E. coli | <1.0 |
DCPSC Derivative C | P. aeruginosa | <2.0 |
Case Studies
- Non-Hodgkin's Lymphoma Treatment : A patent application outlines the use of compounds similar to DCPSC in treating non-Hodgkin's lymphoma (NHL). The study emphasizes the need for effective formulations that enhance solubility and bioavailability while minimizing precipitation during storage .
- Chronic Lymphocytic Leukemia : Another study reported on the efficacy of sulfonyl chloride derivatives in treating chronic lymphocytic leukemia (CLL). The findings suggest that these compounds could serve as promising candidates for further development in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5,6-dichloropyridine-3-sulfonyl chloride, and how can experimental design methodologies improve yield?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For instance, a fractional factorial design can reduce the number of trials while capturing interactions between variables . Couple this with quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows .
- Example Table :
Factor | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature | 0–80°C | 50°C | Maximizes sulfonation efficiency |
Solvent | DCM, THF, AcCN | DCM | Enhances solubility of intermediates |
Catalyst (e.g., AlCl₃) | 0.1–1.0 eq | 0.5 eq | Balances reactivity vs. side reactions |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring, FT-IR to identify sulfonyl chloride (–SO₂Cl) stretches (~1370 cm⁻¹ and 1170 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. HPLC-PDA can monitor purity, while X-ray crystallography resolves structural ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines, including:
- Use of inert-atmosphere gloveboxes to prevent hydrolysis of the sulfonyl chloride group.
- Immediate neutralization of spills with sodium bicarbonate.
- Personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), face shields, and fume hoods .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms involving this compound be resolved?
- Methodological Answer : Apply multi-technique validation :
- Kinetic studies (e.g., stopped-flow spectroscopy) to track intermediate formation.
- Computational validation (e.g., transition state modeling) to reconcile experimental rate constants with theoretical predictions .
- Isotopic labeling (e.g., ³⁵S) to trace sulfonyl group transfer pathways .
Q. What strategies enable the design of selective catalysts for functionalizing this compound?
- Methodological Answer : Use DFT-based descriptor analysis to identify catalyst-activity relationships (e.g., binding energies of metal centers to sulfonyl groups). Pair this with high-throughput screening of ligand libraries under controlled conditions (e.g., varying steric bulk/electronic effects) .
Q. How can thermodynamic vs. kinetic control be leveraged in synthesizing derivatives of this compound?
- Methodological Answer :
- Thermodynamic control : Prolonged reaction times at elevated temperatures to favor stable products (e.g., sulfonamides).
- Kinetic control : Low-temperature, fast-quench conditions to trap intermediates (e.g., sulfonate esters). Validate using time-resolved spectroscopy and Arrhenius plot analysis .
Q. What reactor design considerations optimize large-scale reactions of this compound?
- Methodological Answer : Refer to CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) :
- Microreactors for exothermic sulfonation steps to improve heat dissipation.
- Continuous-flow systems coupled with in-line IR monitoring for real-time yield optimization .
Q. How can machine learning models improve the prediction of reaction outcomes for novel derivatives?
- Methodological Answer : Train models on datasets combining experimental parameters (e.g., solvent polarity, catalyst type) and computational descriptors (e.g., Hammett σ values, frontier orbital energies). Validate predictions via leave-one-out cross-validation and iterative experimental feedback .
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
5,6-dichloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWIKRWIWIPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406095 | |
Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-40-5 | |
Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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